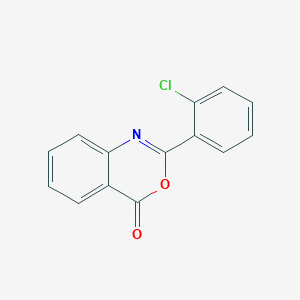

2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8ClNO2/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(17)18-13/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYZXFRGEMSHXIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC(=N2)C3=CC=CC=C3Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90352308 | |

| Record name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4765-51-9 | |

| Record name | 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4765-51-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90352308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one

This guide provides a comprehensive overview of the synthesis of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field, offering a detailed examination of the synthetic methodology, mechanistic rationale, and practical considerations.

Introduction: The Significance of the Benzoxazinone Scaffold

Benzoxazinone derivatives are a class of fused heterocyclic compounds that have garnered considerable attention in the scientific community.[1][2] Their rigid, planar structure makes them privileged scaffolds in medicinal chemistry, exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[1][3] The substituent at the 2-position of the benzoxazinone ring plays a crucial role in modulating the pharmacological profile of these molecules. The introduction of a 2-chlorophenyl group, as in the title compound, can significantly influence its biological activity, making its efficient synthesis a key objective for further investigation and drug discovery efforts.

Recommended Synthetic Pathway: Acylation of Anthranilic Acid

The most established and reliable method for the synthesis of this compound involves the reaction of anthranilic acid with 2-chlorobenzoyl chloride. This reaction is typically carried out in a suitable base, with pyridine being the most commonly employed solvent and catalyst. This approach is favored for its operational simplicity and generally good yields.

Rationale for Reagent Selection:

-

Anthranilic Acid: This bifunctional molecule provides the core benzene ring and the amino and carboxylic acid functionalities necessary for the formation of the benzoxazinone ring system.

-

2-Chlorobenzoyl Chloride: As the acylating agent, it introduces the 2-chlorophenyl substituent at the 2-position of the benzoxazinone ring. The chloro-substituent is an important feature for potential biological activity.

-

Pyridine: This weak base serves a dual purpose. It neutralizes the hydrogen chloride gas generated during the acylation reaction, driving the reaction forward. Furthermore, it can act as a nucleophilic catalyst, activating the acyl chloride for a more efficient reaction.

Detailed Reaction Mechanism

The synthesis of this compound from anthranilic acid and 2-chlorobenzoyl chloride proceeds through a two-step mechanism:

-

N-Acylation: The reaction is initiated by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride. Pyridine facilitates this step by deprotonating the ammonium intermediate, leading to the formation of N-(2-chlorobenzoyl)anthranilic acid.

-

Intramolecular Cyclization and Dehydration: The N-acylated intermediate then undergoes an intramolecular cyclization. The carboxylic acid group, activated by the reaction conditions, is attacked by the amide oxygen. Subsequent dehydration leads to the formation of the stable 3,1-benzoxazin-4-one ring system.

Below is a visual representation of the reaction mechanism:

Figure 1: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of this compound.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anthranilic Acid | 137.14 | 1.37 g | 0.01 |

| 2-Chlorobenzoyl Chloride | 175.01 | 1.75 g (1.3 mL) | 0.01 |

| Pyridine (anhydrous) | 79.10 | 20 mL | - |

| Sodium Bicarbonate (5% aq. solution) | 84.01 | As needed | - |

| Ethanol | 46.07 | For recrystallization | - |

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1.37 g, 0.01 mol) in anhydrous pyridine (20 mL). Cool the solution in an ice bath to 0-5 °C.

-

Addition of Acyl Chloride: Add 2-chlorobenzoyl chloride (1.75 g, 0.01 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 10 °C. A precipitate may form during the addition.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form. Neutralize the solution with a 5% aqueous solution of sodium bicarbonate until the effervescence ceases.

-

Isolation: Collect the crude product by vacuum filtration and wash it thoroughly with cold water.

-

Purification: Recrystallize the crude solid from ethanol to obtain pure this compound as a crystalline solid. A reported yield for a similar reaction is 53%.

Safety Precautions:

-

2-Chlorobenzoyl Chloride: This compound is corrosive and a lachrymator. It reacts with water to liberate toxic hydrogen chloride gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[4][5]

-

Pyridine: Pyridine is a flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin. Use in a fume hood and wear appropriate PPE.

-

General Precautions: Standard laboratory safety practices should be followed, including wearing safety glasses at all times.

Product Characterization and Validation

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

Physical Properties:

| Property | Value |

| Molecular Formula | C₁₄H₈ClNO₂ |

| Molecular Weight | 257.67 g/mol [6] |

| Appearance | Crystalline solid |

Spectroscopic Data:

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum will show characteristic signals for the aromatic protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display signals corresponding to the carbonyl carbon and the aromatic carbons.

-

IR (Infrared) Spectroscopy: The IR spectrum should exhibit a strong absorption band for the carbonyl group (C=O) of the benzoxazinone ring, typically around 1760 cm⁻¹.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the mass of the product.

Potential Applications in Drug Discovery

While specific biological activities of this compound are not extensively reported, the benzoxazinone scaffold is a known pharmacophore. Chloro-substituted aromatic compounds often exhibit enhanced biological activity. For instance, 2-(4-chlorophenyl)-6-methyl-4H-3,1-benzoxazin-4-one has shown antimicrobial activity.[2] Furthermore, other derivatives have been investigated for their anti-inflammatory and analgesic effects.[3] Therefore, this compound represents a promising candidate for screening in various biological assays to explore its potential as a therapeutic agent.

Conclusion

The synthesis of this compound via the acylation of anthranilic acid with 2-chlorobenzoyl chloride in pyridine is a robust and well-established method. This guide has provided a detailed protocol, a thorough mechanistic explanation, and essential information for the characterization and safe handling of the involved chemicals. The versatile benzoxazinone scaffold, coupled with the presence of the 2-chlorophenyl substituent, makes the title compound a valuable molecule for further research and development in the pharmaceutical sciences.

References

- El-Gohary, N. S., & Shaaban, M. I. (2017). Synthesis, characterization and antimicrobial evaluation of some new benzoxazin-4-one and quinazolin-4-one derivatives. Journal of the Chemical Society of Pakistan, 39(5), 829-837.

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Molecules. (2021). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 26(15), 4585. [Link]

-

ResearchGate. (n.d.). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

Mongolia Journals Online. (2024). Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]

-

Acros PharmaTech Limited. (2018, August 20). Safety Data Sheet: 2-(4-Chlorobenzoyl)pyridine. Retrieved from [Link]

- Bain, D., & Smalley, R. K. (1968). The Synthesis of 2-Substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597.

-

Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link]

-

SciSpace. (2004). Synthesis of benzoxazinone derivatives: a new route to 2 (N phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Retrieved from [Link]

-

Ubaya Repository. (n.d.). Synthesis of 2-phenyl-4H-benzo[d][1][7]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 3 Proposed mechanism for the synthesis of benzoxazin-4-one derivatives. Retrieved from [Link]

-

Loba Chemie. (2016, June 8). 2-CHLOROPYRIDINE FOR SYNTHESIS MSDS. Retrieved from [Link]

- Journal of the Chemical Society C: Organic. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593.

-

MDPI. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(4), M448. [Link]

- Google Patents. (n.d.). US3725404A - 2-amino-4,4-di-substituted-4h-3,1-benzoxazines.

Sources

- 1. Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs | Mongolian Journal of Chemistry [mongoliajol.info]

- 4. fishersci.com [fishersci.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. uomosul.edu.iq [uomosul.edu.iq]

An In-Depth Technical Guide to the Spectral Data of 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectral data for the synthetically significant heterocyclic compound, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. This molecule is of considerable interest in medicinal chemistry and drug development due to the prevalence of the benzoxazinone scaffold in a variety of biologically active compounds. Understanding its spectral signature is paramount for its unambiguous identification, purity assessment, and the structural elucidation of its derivatives.

This document is structured to provide not just the raw data, but also the underlying scientific rationale for the observed spectral characteristics. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, offering insights into how each technique provides a unique piece of the structural puzzle. Furthermore, a detailed synthesis protocol is provided to ensure the reproducibility of the experimental data presented herein, creating a self-validating system for researchers.

Molecular Structure and Physicochemical Properties

This compound is a fused heterocyclic system with the molecular formula C₁₄H₈ClNO₂ and a molecular weight of 257.67 g/mol [1]. Its structure, characterized by a benzoxazinone core substituted with a 2-chlorophenyl group at the 2-position, is depicted below.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₄H₈ClNO₂ | [1] |

| Molecular Weight | 257.67 g/mol | [1] |

| Appearance | White solid | |

| Melting Point | 135-137 °C | |

| CAS Number | 4765-51-9 | [1] |

Synthesis of this compound

The synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones is well-documented, with a common and effective method involving the reaction of anthranilic acid with an appropriate acyl chloride in the presence of a base[2][3]. This reaction proceeds via an initial N-acylation of the anthranilic acid, followed by a cyclodehydration to form the benzoxazinone ring.

Experimental Protocol: Synthesis from Anthranilic Acid

This protocol is adapted from established procedures for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones[3][4].

Diagram of the Synthetic Workflow

Caption: A streamlined workflow for the synthesis of the title compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine. The use of pyridine serves as both the solvent and the acid scavenger.

-

Addition of Acyl Chloride: Cool the solution in an ice bath. Add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise to the stirred solution. The exothermic nature of the acylation necessitates slow addition and cooling to maintain control over the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing a saturated solution of sodium bicarbonate (NaHCO₃) to neutralize the excess acid and pyridine hydrochloride.

-

Isolation: The solid product that precipitates out is collected by vacuum filtration.

-

Purification: Wash the crude product with cold water and then recrystallize from a suitable solvent, such as ethanol, to obtain the pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms.

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Table 2: ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| 8.25 | d | 7.7 | 1H | H-5 |

| 7.90 | d | 7.5 | 1H | H-8 |

| 7.85 | t | 7.6 | 1H | H-7 |

| 7.71 | d | 8.0 | 1H | H-6' |

| 7.57 | t | 7.5 | 1H | H-6 |

| 7.52 | d | 7.8 | 1H | H-3' |

| 7.46 | t | 7.4 | 1H | H-4' |

| 7.40 | t | 7.3 | 1H | H-5' |

Solvent: CDCl₃, Frequency: 400 MHz. Data from Ge et al., 2013.

Interpretation:

The downfield chemical shifts of the protons on the benzoxazinone ring system (H-5, H-7, H-8, and H-6) are indicative of their attachment to an aromatic system and their proximity to electron-withdrawing groups (the carbonyl and the imine functionalities). The multiplicity patterns (doublets and triplets) and the coupling constants are consistent with an ortho- and meta-coupling scenario within the benzene ring of the benzoxazinone moiety. The protons of the 2-chlorophenyl group also appear in the aromatic region, with their chemical shifts and multiplicities reflecting their relative positions and the electronic effect of the chlorine atom.

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| 159.2 | C=O (C-4) |

| 156.5 | C=N (C-2) |

| 146.4 | C-8a |

| 136.7 | C-7 |

| 133.4 | C-2' |

| 132.4 | C-4' |

| 131.5 | C-5 |

| 131.1 | C-6' |

| 130.3 | C-1' |

| 129.0 | C-5' |

| 128.6 | C-8 |

| 127.4 | C-3' |

| 127.0 | C-6 |

| 117.0 | C-4a |

Solvent: CDCl₃, Frequency: 101 MHz. Data from Ge et al., 2013.

Interpretation:

The spectrum shows 14 distinct carbon signals, consistent with the molecular structure. The carbonyl carbon (C-4) appears at a characteristic downfield shift of 159.2 ppm. The imine carbon (C-2) is also significantly deshielded, appearing at 156.5 ppm. The remaining aromatic carbons resonate in the typical range of 117-147 ppm. The carbon bearing the chlorine atom (C-2') is observed at 133.4 ppm.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 258.0 | [M+H]⁺ |

| 229 | [M-CO]⁺ |

| 194 | [M-CO-Cl]⁺ |

| 139 | [C₇H₄ClNO]⁺ |

| 111 | [C₆H₄Cl]⁺ |

Ionization Mode: Electrospray Ionization (ESI) and Electron Ionization (EI) for fragmentation.

Interpretation of Fragmentation Pattern:

The ESI mass spectrum shows a protonated molecular ion peak [M+H]⁺ at m/z 258.0, which is consistent with the calculated molecular weight. Under Electron Ionization (EI), the molecule undergoes characteristic fragmentation. A primary fragmentation pathway involves the loss of a neutral carbon monoxide (CO) molecule from the carbonyl group, leading to the fragment at m/z 229. Subsequent loss of a chlorine radical results in the ion at m/z 194. Other significant fragments include the 2-chlorobenzoyl cation at m/z 139 and the chlorophenyl cation at m/z 111.

Proposed Fragmentation Pathway

Caption: A plausible mass fragmentation pathway for the title compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 5: Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060 | Medium | Aromatic C-H stretch |

| ~1760 | Strong | C=O stretch (lactone) |

| ~1630 | Strong | C=N stretch (imine) |

| ~1600, 1480 | Medium-Strong | Aromatic C=C stretch |

| ~1250 | Strong | C-O-C stretch (ester) |

| ~750 | Strong | C-Cl stretch |

Technique: KBr pellet or ATR-FTIR.

Interpretation:

The IR spectrum exhibits several characteristic absorption bands that confirm the structure of this compound. The strong absorption band around 1760 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration of the cyclic ester (lactone) in the benzoxazinone ring. The presence of a strong band around 1630 cm⁻¹ corresponds to the C=N stretching of the imine group. The aromatic C-H and C=C stretching vibrations are observed in their expected regions. The strong absorption around 1250 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the ester group. Finally, the band around 750 cm⁻¹ is characteristic of the C-Cl stretching vibration.

Conclusion

The comprehensive spectral analysis of this compound presented in this guide provides a robust and multi-faceted characterization of this important heterocyclic compound. The ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data are all in excellent agreement with the proposed structure. The detailed experimental protocol for its synthesis further enhances the utility of this guide for researchers in the fields of organic synthesis, medicinal chemistry, and drug discovery. This document serves as an authoritative reference for the identification and characterization of this compound, facilitating its use in further research and development endeavors.

References

-

Bain, D., & Smalley, R. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link][3]

-

Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link][1]

-

Kesuma, D., Purwono, B., & Ng, C. H. (2018). Synthesis of 2-phenyl-4H-benzo[d][1][2]oxazin-4-one and Their Biological Activity Against A549 Cancer Cell Line through Methionyl - Ubaya Repository. Rasayan J. Chem, 11(3), 1145-1151. [Link][4]

-

Organic Chemistry Portal. (n.d.). Benzoxazinone synthesis. Retrieved from [Link][5]

-

Tiwary, A. K., & Singh, S. (2014). Preparation and spectroscopic characterization of inclusion complex of 2-phenyl-benzo[d]1,3-oxazine-4-ones and B-Cyclodextrin. ResearchGate. [Link][6]

-

Zeigan, D., & Kleinpeter, E. (1996). The MS-MS determination of the fragmentation pathways of some substituted 1,2,3-benzotriazin-4-ones with possible applications in metabolic studies. Journal of Pharmacy and Pharmacology, 48(2), 223-227. [Link][7]

Sources

- 1. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 3. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 4. repository.ubaya.ac.id [repository.ubaya.ac.id]

- 5. Benzoxazinone synthesis [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. 4H-3,1-Benzoxazin-4-one | C8H5NO2 | CID 10920656 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 2-(2-Chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS Number: 4765-51-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one (CAS No. 4765-51-9), a heterocyclic compound of significant interest in medicinal chemistry. This document delves into its chemical and physical properties, provides a detailed, field-proven synthetic protocol, and explores its potential mechanism of action as a serine protease inhibitor. Furthermore, it includes essential safety and handling information and offers detailed experimental protocols for its characterization and evaluation.

Introduction and Chemical Identity

This compound belongs to the benzoxazinone class of heterocyclic compounds, which are recognized for their broad spectrum of biological activities.[1] The presence of the benzoxazinone scaffold makes it a valuable synthon for the creation of more complex molecules, such as quinazolinones, which are also of significant pharmacological interest. The strategic placement of a 2-chlorophenyl group at the 2-position is anticipated to modulate its biological activity and pharmacokinetic profile, making it a compelling candidate for further investigation in drug discovery programs.

Physicochemical Properties

A summary of the key physicochemical properties for this compound is presented in the table below. These properties are crucial for understanding its behavior in various experimental settings.

| Property | Value | Source |

| CAS Number | 4765-51-9 | PubChem[2] |

| Molecular Formula | C₁₄H₈ClNO₂ | PubChem[2] |

| Molecular Weight | 257.67 g/mol | PubChem[2] |

| IUPAC Name | 2-(2-chlorophenyl)-3,1-benzoxazin-4-one | PubChem[2] |

| Melting Point | 135-137 °C | J. Org. Chem. 2013, 78, 4524-4529[3] |

| Appearance | White solid | J. Org. Chem. 2013, 78, 4524-4529[3] |

| Solubility | Soluble in organic solvents like chloroform and DMSO. | Inferred from synthetic protocols |

Synthesis and Characterization

The synthesis of this compound is reliably achieved through the cyclocondensation of anthranilic acid with 2-chlorobenzoyl chloride. This method involves a two-step, one-pot procedure encompassing N-acylation followed by cyclodehydration.

Synthetic Pathway

The overall synthetic scheme is depicted below. The reaction proceeds by the nucleophilic attack of the amino group of anthranilic acid on the electrophilic carbonyl carbon of 2-chlorobenzoyl chloride, forming an N-acyl anthranilic acid intermediate. Subsequent intramolecular cyclization, facilitated by a dehydrating agent, yields the final benzoxazinone product.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.[4][5]

Materials:

-

Anthranilic acid

-

2-Chlorobenzoyl chloride

-

Anhydrous pyridine

-

Acetic anhydride

-

Ethanol

-

Ice

Procedure:

-

N-Acylation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine (10 volumes). Cool the solution in an ice bath.

-

Slowly add 2-chlorobenzoyl chloride (1.1 equivalents) dropwise to the cooled solution with continuous stirring.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Cyclodehydration: To the reaction mixture, add acetic anhydride (5 volumes) and heat the mixture to reflux for 2 hours.

-

Isolation and Purification: Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice with vigorous stirring.

-

Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude product from ethanol to obtain pure this compound as a white crystalline solid.

Characterization Data

The structure of the synthesized compound can be unequivocally confirmed by spectroscopic methods.

-

¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 7.7 Hz, 1H), 7.90 (d, J = 7.5 Hz, 1H), 7.85 (t, J = 7.6 Hz, 1H), 7.71 (d, J = 8.0 Hz, 1H), 7.57 (t, J = 7.5 Hz, 1H), 7.52 (d, J = 7.8 Hz, 1H), 7.46 (t, J = 7.4 Hz, 1H), 7.40 (t, J = 7.3 Hz, 1H).[3]

-

¹³C NMR (101 MHz, CDCl₃): δ 159.2, 156.5, 146.4, 136.7, 133.4, 132.4, 131.5, 131.1, 130.3, 129.0, 128.6, 127.4, 127.0, 117.0.[3]

-

LRMS (ESI) m/z: calculated for C₁₄H₉ClNO₂ [M + H]⁺ 258.0, found 258.0.[3]

-

Infrared (IR): Characteristic peaks are expected around 1760 cm⁻¹ (C=O, ester) and 1608 cm⁻¹ (C=N).[6]

Mechanism of Action and Biological Applications

The 4H-3,1-benzoxazin-4-one scaffold is recognized as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities. The primary mechanism of action for this class of compounds is the inhibition of serine proteases.[7][8]

Serine Protease Inhibition

Serine proteases are a large family of enzymes that play crucial roles in various physiological and pathological processes. Unregulated serine protease activity is implicated in numerous diseases, including inflammation, cancer, and viral infections.

2-Aryl-4H-3,1-benzoxazin-4-ones function as mechanism-based inhibitors of serine proteases, such as human leukocyte elastase (HLE) and Cathepsin G.[7][8] The inhibitory mechanism involves the nucleophilic attack by the active site serine residue of the protease on the electrophilic carbonyl carbon (C4) of the benzoxazinone ring. This leads to the opening of the heterocyclic ring and the formation of a stable acyl-enzyme intermediate, thereby inactivating the enzyme.

The presence of an electron-withdrawing group, such as the chloro-substituent on the phenyl ring at the 2-position, is known to enhance the inhibitory potency by increasing the electrophilicity of the carbonyl carbon, thus facilitating the acylation of the enzyme.[7]

Potential Therapeutic Applications

Given its likely role as a serine protease inhibitor, this compound holds potential for development in therapeutic areas where these enzymes are pathogenic, including:

-

Anti-inflammatory agents: By inhibiting proteases like Cathepsin G, which are involved in inflammatory processes.[9]

-

Anticancer agents: Some serine proteases are implicated in tumor progression and metastasis.

-

Antiviral agents: Certain viruses rely on host or viral serine proteases for their replication cycle.

Safety and Handling

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.

-

Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale.

Specific Hazards of Precursors:

-

2-Chlorobenzoyl chloride: Corrosive. Causes severe skin burns and eye damage. Reacts with water to produce hydrogen chloride gas.

-

Anthranilic acid: Harmful if swallowed. Causes skin and eye irritation.

-

Pyridine: Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled.

First Aid Measures:

-

In case of skin contact: Immediately wash with plenty of soap and water. Remove contaminated clothing.

-

In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.

-

If inhaled: Move the person to fresh air and keep comfortable for breathing.

-

If swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations.

Experimental Protocols for Further Investigation

Serine Protease Inhibition Assay (General Protocol)

This protocol provides a framework for evaluating the inhibitory activity of this compound against a target serine protease, such as Cathepsin G.

Materials:

-

Target serine protease (e.g., human Cathepsin G)

-

Chromogenic or fluorogenic substrate specific for the protease

-

Assay buffer (e.g., PBS, pH 7.4)

-

This compound (dissolved in DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer.

-

Add varying concentrations of the test compound to the wells. Include a control with DMSO only.

-

Add the enzyme solution to each well and incubate for a predetermined time (e.g., 15 minutes) at 37°C to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the substrate to each well.

-

Monitor the change in absorbance or fluorescence over time using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC₅₀ value.

Conclusion

This compound is a synthetically accessible compound with a strong potential for application in drug discovery, particularly as a serine protease inhibitor. This guide has provided a detailed synthesis protocol, characterization data, and a proposed mechanism of action to facilitate further research into its therapeutic potential. Adherence to the outlined safety precautions is paramount when handling this and related chemical entities.

References

-

Spencer, R. W., et al. (1986). Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution. Biochemical and Biophysical Research Communications, 140(3), 928-33. Link

- BenchChem. (2025). Unveiling the Selectivity of 4H-3,1-Benzoxazin-4-one Derivatives as Enzyme Inhibitors: A Comparative Guide.

-

PubChem. (2024). This compound. National Center for Biotechnology Information. Link

-

Ge, Z.-Y., et al. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. Link

- Khan, K. M., et al. (2014). Synthesis of 2-Aryl-4H-3,1-Benzoxazin-4-ones: A Class of a-Chymotrypsin Inhibitors. Letters in Drug Design & Discovery, 11(4), 490-496.

- ChemBK. (n.d.). 2-(p-Chlorophenyl)-4H-3,1-benzoxazin-4-one.

-

Mohammadizadeh, M., et al. (2013). One-pot synthesis of 2-substituted 4H-3,1-benzoxazin-4-one derivatives under mild conditions using iminium cation from cyanuric chloride/dimethylformamide as a cyclizing agent. Chemistry Central Journal, 7(1), 59. Link

- Sigma-Aldrich. (2022).

-

Gelin, M., et al. (1998). 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Bioorganic & Medicinal Chemistry Letters, 8(23), 3327-3332. Link

-

Abdollahi, S., & Shariat, M. (2005). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molbank, 2005(6), M448. Link

-

Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. Link

-

Al-Hourani, B. J., et al. (2021). Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G. Molecules, 26(2), 461. Link

-

Reddy, C. R., et al. (2018). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 23(10), 2465. Link

- Fisher Scientific. (2025). Safety Data Sheet for 2-Chlorobenzaldehyde. Thermo Fisher Scientific.

- Pfaltz & Bauer. (n.d.). Safety Data Sheet for o-Chlorophenylhydrazine hydrochloride. Pfaltz & Bauer, Inc..

- Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121.

-

PubChem. (2024). 4H-3,1-Benzoxazin-4-one. National Center for Biotechnology Information. Link

-

Gütschow, M., & Neumann, U. (1997). Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones. Bioorganic & Medicinal Chemistry, 5(10), 1935-42. Link

- Tsoleridis, C. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-1088.

- Sigma-Aldrich. (n.d.). 7-chloro-2-(2-chlorophenyl)-3,1-benzoxazin-4(4h)-one. Merck KGaA.

-

Tsoleridis, C. A., et al. (2000). 1H and 13C NMR spectral studies of some 4H-3,1-benzoxazin-4-ones and their 2-acylaminobenzoic acid precursors. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 56(6), 1079-100. Link

- Brandán, S. A., et al. (2016). Analysis of the structure and the FT-IR and Raman spectra of 2-(4-nitrophenyl)-4H-3,1-benzoxazin-4-one. Journal of Molecular Structure, 1125, 36-47.

- PubChemLite. (2026). 2h-1,4-benzoxazin-3(4h)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl-. Université du Luxembourg.

- Di Domenico, M., et al. (2023). Targeting Cathepsins in Neurodegeneration: Biochemical Advances, Inhibitor Designs, and Therapeutic Perspectives. Biomedicines, 11(11), 3019.

- van der Linden, W. A., et al. (2016). Tagged Benzoxazin-4-Ones as Novel Activity-Based Probes for Serine Proteases. ChemBioChem, 17(1), 52-56.

- McCarey, Y. L., et al. (2022). Novel inhibitors and activity-based probes targeting serine proteases. Frontiers in Molecular Biosciences, 9, 989679.

Sources

- 1. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 2. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. uomosul.edu.iq [uomosul.edu.iq]

- 6. mdpi.com [mdpi.com]

- 7. Inhibition of serine proteases by benzoxazinones: effects of electron withdrawal and 5-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of cathepsin G by 4H-3,1-benzoxazin-4-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Substituted 4H-3,1-benzoxazine-4-one Derivatives as Inhibitors of Cathepsin G - PMC [pmc.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one: A Spectroscopic and Crystallographic Approach

This technical guide provides a comprehensive walkthrough for the structural elucidation of the novel heterocyclic compound, 2-(2-chlorophenyl)-4H-3,1-benzoxazin-4-one. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-faceted analytical approach, integrating data from mass spectrometry, nuclear magnetic resonance, infrared spectroscopy, and single-crystal X-ray diffraction. The narrative emphasizes the causal links between experimental choices and the resulting structural insights, ensuring a robust and self-validating methodology.

Introduction: The Importance of Benzoxazinones and the Need for Unambiguous Structure Determination

The 4H-3,1-benzoxazin-4-one scaffold is a privileged heterocyclic motif present in numerous biologically active compounds, exhibiting a wide range of pharmacological properties.[1][2] The precise substitution pattern on this core structure is critical to its biological function and pharmacokinetic profile. Therefore, unambiguous structure determination is a cornerstone of any research and development program involving these molecules. This guide will use this compound as a case study to demonstrate a logical and efficient workflow for complete structural characterization.

The Elucidation Workflow: A Multi-Technique Strategy

The structural elucidation of a novel compound is rarely achieved with a single technique. Instead, a synergistic approach is employed, where each method provides a unique piece of the structural puzzle.[3][4] Our workflow is designed to first establish the molecular formula and key functional groups, then map the connectivity of the atoms, and finally, determine the three-dimensional arrangement of the molecule.

Here is a visual representation of our proposed workflow:

Caption: Workflow for the structural elucidation of this compound.

Mass Spectrometry: Determining the Molecular Blueprint

Expertise & Experience: Mass spectrometry (MS) is the initial and most crucial step to determine the molecular weight and elemental composition of the synthesized compound.[3] For a molecule like this compound, which contains nitrogen and chlorine, the isotopic pattern is a key diagnostic feature.

Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation: Dissolve approximately 1 mg of the purified compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

-

Instrumentation: Utilize a time-of-flight (TOF) or Orbitrap mass spectrometer for high-resolution analysis.

-

Ionization Mode: Employ positive ion mode ESI, as the nitrogen atom in the benzoxazinone ring can be readily protonated.

-

Data Acquisition: Acquire the spectrum over a mass range of m/z 100-500.

-

Analysis: Identify the protonated molecular ion [M+H]⁺ and analyze its isotopic pattern.

Data Interpretation and Trustworthiness:

The expected molecular formula is C₁₄H₈ClNO₂. The monoisotopic mass is calculated to be 257.0244 g/mol .[5] High-resolution mass spectrometry should yield a value within a few parts per million (ppm) of this theoretical mass, providing strong evidence for the elemental composition.

A key self-validating feature is the isotopic pattern of chlorine. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Therefore, the [M+H]⁺ peak at m/z 258.0 should be accompanied by an [M+2+H]⁺ peak at m/z 260.0 with roughly one-third the intensity.

Published Data Summary:

| Ion | Calculated m/z | Found m/z | Reference |

| [M+H]⁺ | 258.0 | 258.0 | [6] |

Note: The published data is low resolution; high-resolution data would provide greater confidence.

Infrared Spectroscopy: Identifying Key Functional Groups

Expertise & Experience: Fourier-transform infrared (FT-IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.[4] For our target molecule, we expect to see characteristic absorptions for the carbonyl group, the C-O-C ether linkage, and the aromatic rings.

Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: Place a small amount of the solid sample directly on the ATR crystal.

-

Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Trustworthiness:

The presence of a strong absorption band in the range of 1700-1760 cm⁻¹ is indicative of the carbonyl (C=O) group of the oxazinone ring.[7] Another key feature is the C=N stretching vibration, typically observed around 1600-1650 cm⁻¹. The presence of aromatic C-H and C=C stretching bands further supports the proposed structure.

Expected IR Absorptions:

| Functional Group | Expected Wavenumber (cm⁻¹) | Description |

| C=O (lactone) | ~1760 | Strong, sharp absorption |

| C=N | ~1608 | Medium to strong absorption |

| Aromatic C=C | 1600-1450 | Multiple sharp absorptions |

| C-O-C (ether) | ~1255 | Strong absorption |

| C-Cl | ~750 | Medium to strong absorption |

These values are based on literature for similar benzoxazinone structures.[7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule.[4] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments allows for the complete assignment of all proton and carbon signals.

Protocol: NMR Analysis in CDCl₃

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

-

¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, integration, and coupling patterns of all hydrogen atoms.

-

¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify all unique carbon environments.

-

2D NMR (COSY, HSQC, HMBC):

-

COSY (Correlation Spectroscopy): Identifies proton-proton (H-H) couplings, revealing adjacent protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for connecting different fragments of the molecule.

-

Data Interpretation and Trustworthiness:

The ¹H NMR spectrum is expected to show signals in the aromatic region (7.0-8.5 ppm). The integration of these signals should sum to 8 protons. The splitting patterns (doublets, triplets, etc.) will reveal the substitution pattern on the two aromatic rings. The ¹³C NMR spectrum will show 14 distinct carbon signals, with the carbonyl carbon appearing significantly downfield (~160 ppm).

The 2D NMR data provides a self-validating network of correlations. For example, an HMBC correlation from a proton on the benzoxazinone ring to the carbon atom at the point of attachment of the chlorophenyl ring would unambiguously confirm the overall structure.

Published NMR Data Summary for this compound: [6]

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | ¹³C NMR (101 MHz, CDCl₃) δ (ppm) |

| 8.25 (d, J = 7.7 Hz, 1H) | 159.2 |

| 7.90 (d, J = 7.5 Hz, 1H) | 156.5 |

| 7.85 (t, J = 7.6 Hz, 1H) | 146.4 |

| 7.71 (d, J = 8.0 Hz, 1H) | 136.7 |

| 7.57 (t, J = 7.5 Hz, 1H) | 133.4 |

| 7.52 (d, J = 7.8 Hz, 1H) | 132.4 |

| 7.46 (t, J = 7.4 Hz, 1H) | 131.5 |

| 7.40 (t, J = 7.3 Hz, 1H) | 131.1 |

| 130.3 | |

| 129.0 | |

| 128.6 | |

| 127.4 | |

| 127.0 | |

| 117.0 |

Single-Crystal X-ray Diffraction: The Definitive Proof

Expertise & Experience: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray diffraction (XRD) offers the ultimate, unambiguous proof of molecular structure in the solid state.[9] It provides precise bond lengths, bond angles, and the overall three-dimensional conformation of the molecule.

Protocol: Single-Crystal XRD

-

Crystal Growth: Grow diffraction-quality single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion). Recrystallization from ethanol has been successful for similar compounds.[10]

-

Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data using a monochromatic X-ray source (e.g., Mo Kα radiation).

-

Structure Solution and Refinement: Process the diffraction data to solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

Data Interpretation and Trustworthiness:

A successful XRD analysis will yield a three-dimensional model of the molecule with low residual factors (R-factors), confirming the connectivity and stereochemistry beyond any doubt. The crystal structure of the closely related 2-phenyl-4H-3,1-benzoxazin-4-one shows a nearly planar molecule, and we would expect a similar conformation for the 2-chlorophenyl derivative.[10][11]

Caption: 2D structure of this compound.

Conclusion

The structural elucidation of this compound is systematically achieved through the combined application of mass spectrometry, IR spectroscopy, and multi-dimensional NMR. Each technique provides complementary and self-validating data, from the initial determination of the molecular formula to the detailed mapping of atomic connectivity. While this spectroscopic data provides a very high degree of confidence, final, irrefutable confirmation is achieved through single-crystal X-ray diffraction. This integrated workflow represents a robust and reliable strategy for the structural characterization of novel heterocyclic compounds in a drug discovery and development setting.

References

-

Ge, Z.-Y., Xu, Q.-M., Fei, X.-D., Tang, T., Zhu, Y.-M., & Ji, S.-J. (2013). Copper-Catalyzed C–N Bond Formation/Rearrangement Sequence: Synthesis of 4H-3,1-Benzoxazin-4-ones. The Journal of Organic Chemistry, 78(9), 4524–4529. [Link]

-

Cuyckens, F., & Claeys, M. (2002). Utilisation of electrospray time-of-flight mass spectrometry for solving complex fragmentation patterns: application to benzoxazinone derivatives. Rapid Communications in Mass Spectrometry, 16(17), 1680-1685. [Link]

-

de la Cruz, E., de la Ossa, C., & Palma, M. (2004). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(10), 2843–2848. [Link]

-

Cuyckens, F., & Claeys, M. (2002). Mass spectrometric studies of benzoxazine resorcarenes. Rapid Communications in Mass Spectrometry, 16(17), 1680-5. [Link]

-

Kwiecień, A., et al. (2022). Data-dependent acquisition-mass spectrometry guided isolation of new benzoxazinoids from the roots of Acanthus mollis L. Phytochemistry, 197, 113123. [Link]

-

de la Cruz, E., de la Ossa, C., & Palma, M. (2004). Determination of Benzoxazinone Derivatives in Plants by Combining Pressurized Liquid Extraction−Solid-Phase Extraction Followed by Liquid Chromatography−Electrospray Mass Spectrometry. Journal of Agricultural and Food Chemistry. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. Acta Crystallographica Section E: Structure Reports Online, 65(1), o127. [Link]

-

Intertek. (n.d.). Molecular Structure Characterisation and Structural Elucidation. Intertek. [Link]

-

Thilagavathy, R., Kavitha, H. P., Arulmozhi, R., Vennila, J. P., & Manivannan, V. (2009). 2-Phenyl-4H-3,1-benzoxazin-4-one. ResearchGate. [Link]

-

Bergman, J., & Tilstam, U. (2002). Synthesis of 4H-3,1-benzoxazin-4-one 2-phenyl Using Cyanuric Chloride as a Cyclization Agent. Molecules, 7(4), 336-340. [Link]

-

University College Dublin. (2025). Structure Determination and Aromatic Heterocyclic Chemistry (CHEM30210). UCD. [Link]

-

Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of The Chemical Society C: Organic. [Link]

-

Mal, D. R. (2013). Mod-05 Lec-05 Overview of Structure Determination in Heterocyclic Chemistry. YouTube. [Link]

-

Bain, D., & Smalley, R. K. (1968). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 1593-1597. [Link]

-

Alishala, A. (2016). Structural elucidation of compounds using different types of spectroscopic techniques. Journal of Chemical and Pharmaceutical Sciences, 9(4), 2990-2995. [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Benzoxazinones. [Link]

-

SpectraBase. (n.d.). 2-(o-chlorophenyl)-4H-3,1-benzoxazin-4-one [FTIR]. [Link]

-

Ismail, M. F., et al. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. Chemistry of Heterocyclic Compounds, 49, 213-241. [Link]

-

Al-Rawi, J. M. A., & Al-Azawi, K. F. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2 (N Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(7), 596-603. [Link]

-

IUCr Journals. (2025). Crystal structure and Hirshfeld surface analysis of 4-benzyl-2H-benzo[b][6][9]oxazin-3(4H)-one. [Link]

-

ResearchGate. (2024). Synthesis and X-ray characterization of two new 1,4-benzoxazine derivatives: Structural analysis and DFT calculations. [Link]

-

ResearchGate. (n.d.). IR spectra of (A) 2-phenyl-4H-3,1- benzoxazine-4-one ( B) β -cyclodextrin (C) PM and (D) KN. [Link]

-

PubChemLite. (n.d.). 2h-1,4-benzoxazin-3(4h)-one, 6-(2-(4-chlorophenyl)-4-thiazolyl)-4-methyl. [Link]

-

SpectraBase. (n.d.). 4H-3,1-Benzoxazin-4-one, 2-(3-chlorophenyl)-5-fluoro- [FTIR]. [Link]

Sources

- 1. Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones | Semantic Scholar [semanticscholar.org]

- 2. uomosul.edu.iq [uomosul.edu.iq]

- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]

- 4. jchps.com [jchps.com]

- 5. This compound | C14H8ClNO2 | CID 722879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2-Phenyl-4H-3,1-benzoxazin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Emergence of a Privileged Scaffold: A Technical Guide to the Discovery and History of 4H-3,1-Benzoxazin-4-ones

Abstract

The 4H-3,1-benzoxazin-4-one ring system represents a cornerstone in heterocyclic chemistry, serving as a versatile synthetic intermediate and a "privileged scaffold" in medicinal chemistry. Its unique structural features have paved the way for the development of a diverse array of bioactive molecules. This in-depth technical guide provides a comprehensive historical narrative of the discovery and evolution of 4H-3,1-benzoxazin-4-ones. We will explore the foundational synthetic methodologies, tracing their origins and the intellectual lineage from related heterocyclic systems. Furthermore, this guide will delve into the critical role these compounds play in modern drug discovery, particularly as potent enzyme inhibitors, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the Benzoxazinone Core

4H-3,1-Benzoxazin-4-one is a bicyclic heterocyclic compound resulting from the fusion of a benzene ring and a 1,3-oxazin-4-one ring.[1] This scaffold has garnered significant attention from the scientific community due to its widespread presence in molecules exhibiting a broad spectrum of biological activities, including antibacterial, antifungal, anti-inflammatory, and enzyme inhibitory properties.[1][2] The inherent reactivity of the benzoxazinone ring, particularly at the C2 and C4 positions, makes it an invaluable synthon for the construction of more complex heterocyclic systems, most notably quinazolinones.[3] This guide will provide researchers, scientists, and drug development professionals with a thorough understanding of the historical context, synthetic evolution, and therapeutic potential of this important class of compounds.

A Historical Perspective: From Quinolines to Benzoxazinones

The story of 4H-3,1-benzoxazin-4-ones is intrinsically linked to the development of synthetic methodologies for related nitrogen-containing heterocycles in the late 19th and early 20th centuries. The pioneering work on the synthesis of quinolines and quinazolinones laid the conceptual groundwork for the eventual discovery of benzoxazinones.

The Precursors: Friedländer and Niementowski Syntheses

The late 1800s witnessed the development of seminal reactions for the synthesis of quinolines and their derivatives. The Friedländer synthesis , reported in 1882, involves the condensation of a 2-aminobenzaldehyde or a 2-aminoketone with a compound containing a reactive methylene group to form a quinoline.[4][5] This reaction highlighted the utility of ortho-amino-substituted benzene derivatives as key building blocks for heterocyclic ring formation.

Shortly thereafter, the Niementowski quinoline synthesis (1894) and the Niementowski quinazolinone synthesis (1895) further expanded the synthetic arsenal.[6][7] The latter, which involves the thermal condensation of anthranilic acid with an amide, was particularly significant as it established anthranilic acid as a readily available and versatile precursor for fused pyrimidine ring systems.[6]

These early discoveries were crucial as they demonstrated the feasibility of constructing complex heterocyclic systems from relatively simple, ortho-disubstituted benzene precursors. The underlying principle of intramolecular cyclization of an ortho-substituted aniline derivative became a recurring theme in the field.

The Dawn of Benzoxazinones: The Work of Heller and Fiesselmann

Building upon this foundation, the first documented synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones was reported in 1902 by Heller and Fiesselmann.[8] Their method involved the treatment of anthranilic acid with aroyl chlorides in the presence of pyridine.[8] This discovery marked a pivotal moment, establishing a direct and efficient route to the benzoxazinone core.

The choice of anthranilic acid as a starting material was a logical extension of its proven utility in the Niementowski synthesis. The genius of Heller and Fiesselmann's approach lay in the recognition that the amino and carboxylic acid functionalities of anthranilic acid could be sequentially acylated and then cyclized to form the six-membered oxazinone ring.

The Evolution of Synthetic Methodologies

Since its initial discovery, the synthesis of 4H-3,1-benzoxazin-4-ones has undergone significant evolution, with researchers developing a variety of methods to improve yields, expand substrate scope, and introduce diverse functionalities. At the heart of most of these methods lies the versatile and readily available precursor: anthranilic acid .[9][10]

Foundational Syntheses from Anthranilic Acid

The early and most fundamental methods for synthesizing 4H-3,1-benzoxazin-4-ones start with anthranilic acid and an acylating agent.

-

Reaction with Acid Anhydrides: A straightforward and widely used method involves the reaction of anthranilic acid with an excess of an acid anhydride, such as acetic anhydride. Heating these reactants leads to the formation of the corresponding 2-alkyl-4H-3,1-benzoxazin-4-one.[2] The reaction proceeds through the initial N-acylation of the amino group, followed by an intramolecular cyclization with the elimination of a molecule of carboxylic acid.

-

Reaction with Acid Chlorides: As demonstrated by Heller and Fiesselmann, the reaction of anthranilic acid with two equivalents of an acid chloride in a basic solvent like pyridine yields 2-substituted-4H-3,1-benzoxazin-4-ones.[2][11] The first equivalent of the acid chloride acylates the amino group, while the second reacts with the carboxylic acid to form a mixed anhydride, which then undergoes cyclization.[2]

Experimental Protocol: Synthesis of 2-Phenyl-4H-3,1-benzoxazin-4-one from Anthranilic Acid and Benzoyl Chloride

This protocol is based on the classical method for the synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones.

Materials:

-

Anthranilic acid

-

Benzoyl chloride

-

Pyridine (anhydrous)

-

Chloroform

-

Distilled water

-

Ice

Procedure:

-

In a round-bottom flask, dissolve anthranilic acid (1 equivalent) in anhydrous pyridine.

-

Cool the solution in an ice bath.

-

Slowly add benzoyl chloride (2 equivalents) to the stirred solution.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours.

-

Pour the reaction mixture into a beaker containing a mixture of crushed ice and water.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold water to remove pyridine hydrochloride.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-phenyl-4H-3,1-benzoxazin-4-one.

Causality Behind Experimental Choices:

-

Pyridine: Acts as both a solvent and a base to neutralize the HCl generated during the acylation reactions.

-

Two Equivalents of Benzoyl Chloride: The first equivalent N-acylates the amino group of anthranilic acid, and the second equivalent activates the carboxylic acid group for cyclization by forming a mixed anhydride.[2]

-

Ice-Water Quench: This step precipitates the product and helps in the removal of the water-soluble pyridine hydrochloride byproduct.

Modern Synthetic Approaches

While the classical methods remain relevant, modern organic synthesis has introduced more sophisticated and efficient strategies for constructing the benzoxazinone scaffold.

-

Cyanuric Chloride-Mediated Cyclization: N-acyl anthranilic acids can be cyclized to the corresponding benzoxazinones using cyanuric chloride in the presence of a base.[7][10] This method offers a mild and efficient alternative to traditional dehydrating agents.

-

Transition Metal-Catalyzed Syntheses: More recent developments have seen the emergence of transition metal-catalyzed reactions, such as copper-catalyzed C-N bond formation/rearrangement sequences, to construct the benzoxazinone ring system. These methods often provide access to a broader range of derivatives under milder reaction conditions.

The continuous development of new synthetic routes underscores the enduring importance of the 4H-3,1-benzoxazin-4-one core in contemporary organic and medicinal chemistry.

The Role of 4H-3,1-Benzoxazin-4-ones in Drug Discovery and Development

The "privileged" nature of the 4H-3,1-benzoxazin-4-one scaffold stems from its ability to interact with a variety of biological targets, leading to a wide range of pharmacological activities.[4][12]

Enzyme Inhibition: A Key Therapeutic Application

A significant area of interest for 4H-3,1-benzoxazin-4-one derivatives is their potent inhibitory activity against various enzymes, particularly proteases.

-

Serine Protease Inhibition: Many 2-substituted 4H-3,1-benzoxazin-4-ones have been identified as effective inhibitors of serine proteases, such as chymotrypsin.[13] The mechanism of inhibition often involves the nucleophilic attack of the active site serine residue on the C4 carbonyl of the benzoxazinone, leading to the formation of a stable acyl-enzyme intermediate.

The following table summarizes the inhibitory activity of selected 2-substituted 4H-3,1-benzoxazin-4-one derivatives against α-chymotrypsin.

| Compound | Substituent at C2 | IC₅₀ (µM) |

| 1 | Phenyl | 6.5 |

| 2 | 4-Chlorophenyl | 8.2 |

| 3 | 4-Methylphenyl | 10.5 |

| 4 | 4-Methoxyphenyl | 12.3 |

Data adapted from a study on the inhibition of α-chymotrypsin by benzoxazinone derivatives.

As Precursors to Quinazolinones

Beyond their intrinsic biological activity, 4H-3,1-benzoxazin-4-ones are crucial intermediates in the synthesis of quinazolinones, another class of heterocycles with significant therapeutic applications.[3] The reaction of a 2-substituted 4H-3,1-benzoxazin-4-one with an amine leads to the ring-opening of the oxazinone followed by recyclization to form the corresponding quinazolinone. This synthetic strategy is widely employed in the pharmaceutical industry for the preparation of a variety of drug candidates.

Visualizing the Synthetic Landscape

The following diagrams, generated using Graphviz, illustrate the key synthetic pathways and relationships discussed in this guide.

Caption: Historical progression of related heterocyclic syntheses.

Caption: Key synthetic transformations involving 4H-3,1-benzoxazin-4-ones.

Conclusion and Future Outlook

From its discovery in the early 20th century, the 4H-3,1-benzoxazin-4-one scaffold has evolved from a synthetic curiosity to a mainstay in medicinal chemistry and organic synthesis. The foundational work, built upon the principles established by the pioneers of heterocyclic chemistry, has paved the way for a rich and diverse field of study. The versatility of anthranilic acid as a starting material continues to be a central theme in the synthesis of these valuable compounds.

Looking ahead, the exploration of novel, more sustainable synthetic methodologies, including biocatalysis and flow chemistry, will undoubtedly open new avenues for the preparation of 4H-3,1-benzoxazin-4-one derivatives. Furthermore, the continued investigation of their biological activities, driven by a deeper understanding of their mechanism of action at the molecular level, will likely lead to the discovery of new therapeutic agents for a wide range of diseases. The history of 4H-3,1-benzoxazin-4-ones serves as a testament to the power of fundamental synthetic chemistry to drive innovation in drug discovery and development.

References

-

Wiklund, P., & Bergman, J. (2006). The Chemistry of Anthranilic Acid. Current Organic Synthesis, 3(3), 379-402. [Link]

-

4H-3,1-benzoxazin-4-one. PubChem. (n.d.). [Link]

-

Frey, R., et al. (2001). Evolution of benzoxazinone biosynthesis and indole production in maize. Planta, 213(4), 493-498. [Link]

-

Niementowski, S. (1895). Synthesen von Chinazolinverbindungen. Journal für Praktische Chemie, 51(1), 564-572. [Link]

-

Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. Molecules, 9(8), 705-711. [Link]

-

A Review on 4(3H)-quinazolinone synthesis. (2021). International Journal of Pharmaceutical Research and Applications, 6(3), 10-20. [Link]

-

El-Mekabaty, A. (2013). Chemistry of 4H-3,1-Benzoxazin-4-ones. International Journal of Modern Organic Chemistry, 2(2), 81-121. [Link]

-

(2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. [Link]

-

Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572-2575. [Link]

-

El-Sayed, M. A., et al. (2000). Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives. Archiv der Pharmazie, 333(11), 365-372. [Link]

-

Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. SciSpace. [Link]

-

Kumar, A., et al. (2011). Synthesis, Characterization, and Anti-Inflammatory Activity of Newer Quinazolinone Analogs. Bioinorganic Chemistry and Applications, 2011, 592879. [Link]

-

Zentmyer, G. A. (1963). Synthesis of 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of the Chemical Society C: Organic, 2205. [Link]

-

Manske, R. H. (1942). The Friedländer Synthesis of Quinolines. Organic Reactions, 2, 1-47. [Link]

-

Functionalization of the quinoline ring... (2024). Organic & Biomolecular Chemistry. [Link]

-

Reddy, T. J., et al. (2024). Recent Progress in the Synthesis of Benzoxazin-4-Ones, Applications in N-Directed Ortho-Functionalizations, and Biological Significance. Molecules, 29(12), 2829. [Link]

-

Shariat, M., et al. (2004). Synthesis of Benzoxazinone Derivatives: A New Route to 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one. National Center for Biotechnology Information. [Link]

Sources

- 1. openarchive.ki.se [openarchive.ki.se]

- 2. Recent advances in the pharmacological diversification of quinazoline/quinazolinone hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. portal.fis.tum.de [portal.fis.tum.de]

- 4. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. benthamdirect.com [benthamdirect.com]

- 7. Niementowski quinoline synthesis - Wikipedia [en.wikipedia.org]

- 8. Friedlaender Synthesis [organic-chemistry.org]

- 9. The Chemistry of Anthranilic Acid | Bentham Science [eurekaselect.com]

- 10. Synthesis of heterocycles from anthranilic acid and its derivatives [diva-portal.org]

- 11. sphinxsai.com [sphinxsai.com]

- 12. Evolution of benzoxazinone biosynthesis and indole production in maize - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and antifungal activity of some new quinazoline and benzoxazinone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Aryl-4H-3,1-Benzoxazin-4-ones

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive overview of the essential physicochemical properties of 2-aryl-4H-3,1-benzoxazin-4-ones, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Understanding these characteristics is paramount for the rational design of novel therapeutic agents and advanced materials, as they govern solubility, membrane permeability, thermal stability, and ultimately, biological activity and application performance.

Introduction: The Significance of the Benzoxazinone Scaffold

2-Aryl-4H-3,1-benzoxazin-4-ones are a class of fused heterocyclic compounds that have garnered considerable attention due to their diverse biological activities.[1] These activities include roles as inhibitors of serine proteases, anticancer agents, and antimicrobial compounds.[2][3] The core structure, consisting of a benzene ring fused to an oxazinone ring with an aryl substituent at the 2-position, provides a versatile scaffold for chemical modification to modulate biological activity and physicochemical properties. A thorough understanding of the inherent physicochemical characteristics of this scaffold is the foundation for targeted drug design and the development of novel derivatives with enhanced efficacy and developability.

Synthesis and Structural Elucidation

The synthesis of 2-aryl-4H-3,1-benzoxazin-4-ones is well-established, with several methodologies available to the synthetic chemist. The most common and direct route involves the reaction of anthranilic acid with an aroyl chloride in the presence of a base, such as pyridine.[4] This one-pot synthesis is efficient and allows for the introduction of a wide variety of aryl substituents at the 2-position, enabling the exploration of structure-activity relationships.

Figure 1: General synthetic scheme for 2-aryl-4H-3,1-benzoxazin-4-ones.

Structural confirmation of these compounds relies on a suite of spectroscopic techniques. The following sections detail the characteristic spectral features of 2-aryl-4H-3,1-benzoxazin-4-ones.

Spectroscopic Characterization

A combination of spectroscopic methods is essential for the unambiguous identification and characterization of 2-aryl-4H-3,1-benzoxazin-4-ones.

The IR spectrum of a 2-aryl-4H-3,1-benzoxazin-4-one is characterized by several key absorption bands. The most prominent of these is the strong carbonyl (C=O) stretching vibration of the lactone ring, which typically appears in the region of 1760-1740 cm⁻¹. The C=N stretching vibration is observed around 1640-1620 cm⁻¹, and the C-O-C stretching of the oxazinone ring is found in the 1250-1150 cm⁻¹ region.

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of these compounds.

¹H NMR Spectroscopy: The aromatic protons of the benzoxazinone core and the 2-aryl substituent typically resonate in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling patterns are dependent on the substitution pattern of both aromatic rings.

¹³C NMR Spectroscopy: The carbonyl carbon of the lactone is a key diagnostic signal, appearing downfield in the region of δ 160-165 ppm. The carbon of the C=N bond is typically found around δ 150-155 ppm. The remaining aromatic carbons resonate in the expected range of δ 110-140 ppm.

Table 1: Representative ¹H and ¹³C NMR Data for 2-Phenyl-4H-3,1-benzoxazin-4-one [5][6]

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| C=O | - | ~162.1 |

| C=N | - | ~156.6 |

| Phenyl-H (ortho) | ~8.25 (d) | ~128.9 |

| Phenyl-H (meta) | ~7.50 (m) | ~128.8 |

| Phenyl-H (para) | ~7.59 (m) | ~132.5 |

| Benzene-H5 | ~8.19 (d) | ~127.6 |

| Benzene-H6 | ~7.56 | ~126.6 |

| Benzene-H7 | ~7.84 (t) | ~135.9 |

| Benzene-H8 | ~7.69 | ~120.6 |

Note: Chemical shifts are approximate and can vary depending on the solvent and substituents.

Electron ionization mass spectrometry (EI-MS) of 2-aryl-4H-3,1-benzoxazin-4-ones typically shows a prominent molecular ion peak (M⁺•). The fragmentation pattern is influenced by the stability of the heterocyclic ring and the nature of the aryl substituent. Common fragmentation pathways involve the loss of CO from the lactone ring, followed by fragmentation of the remaining heterocyclic system. The fragmentation pattern can be a useful tool for confirming the molecular weight and gaining structural information.[7]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive proof of the molecular structure and offers insights into the three-dimensional arrangement of the molecules in the solid state. For 2-phenyl-4H-3,1-benzoxazin-4-one, crystallographic studies have confirmed the planarity of the benzoxazinone ring system and provided precise bond lengths and angles.[2][8] The phenyl ring at the 2-position is typically twisted slightly out of the plane of the benzoxazinone core.[2][8] These structural details are crucial for understanding intermolecular interactions and for computational modeling studies.

Physicochemical Properties

The physicochemical properties of 2-aryl-4H-3,1-benzoxazin-4-ones are critical determinants of their behavior in biological and material systems.

Solubility

The solubility of 2-aryl-4H-3,1-benzoxazin-4-ones is generally low in water and higher in organic solvents. The polarity of the solvent and the substitution pattern on the aromatic rings significantly influence solubility. Generally, these compounds are soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and moderately soluble in alcohols such as ethanol and methanol. Their solubility in non-polar solvents like hexane is typically poor. While comprehensive quantitative solubility data is not widely available in the literature, a qualitative assessment suggests the following trend:

DMSO > DMF > Acetone > Ethanol > Methanol > Water > Hexane

Experimental Protocol: Determination of Qualitative Solubility

-

Sample Preparation: Weigh approximately 5 mg of the 2-aryl-4H-3,1-benzoxazin-4-one into a small glass vial.

-

Solvent Addition: Add 1 mL of the desired solvent to the vial.

-

Observation: Vortex the mixture for 1 minute and visually inspect for dissolution.

-

Heating (Optional): If the compound is not soluble at room temperature, gently warm the vial in a water bath to assess temperature-dependent solubility.

-

Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation.

Lipophilicity (logP)

Lipophilicity, often expressed as the logarithm of the partition coefficient (logP), is a crucial parameter in drug design, as it influences a molecule's ability to cross cell membranes. The logP value represents the ratio of a compound's concentration in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent at equilibrium. For the parent 4H-3,1-benzoxazin-4-one, the calculated XLogP3 is 1.3.[9] The introduction of an aryl group at the 2-position generally increases the lipophilicity. The nature and position of substituents on the aryl ring will further modulate the logP value. While extensive experimental logP data for this class of compounds is limited, it is expected that derivatives with non-polar substituents will have higher logP values, indicating greater lipid solubility.

Experimental Protocol: Shake-Flask Method for logP Determination

-

Phase Preparation: Prepare a mutually saturated system of n-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4).

-

Compound Dissolution: Dissolve a known amount of the 2-aryl-4H-3,1-benzoxazin-4-one in the aqueous phase to a concentration where it remains fully dissolved.

-

Partitioning: Add an equal volume of the n-octanol phase to the aqueous solution in a sealed container.

-

Equilibration: Shake the container at a constant temperature for a sufficient time (e.g., 24 hours) to allow for equilibrium to be reached.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-